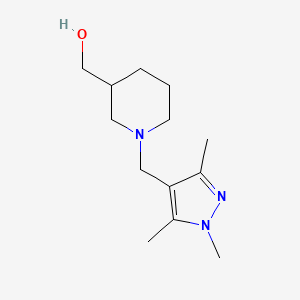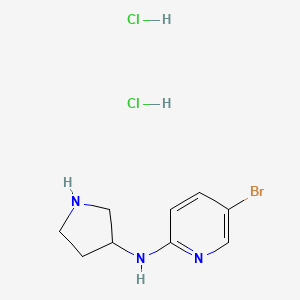
5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
説明
Molecular Structure Analysis
The molecular structure of a similar compound, “5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride”, has been reported . The InChI code for this compound is "1S/C10H14BrN3.3ClH/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10;;;/h2-3,6,9,12H,4-5,7H2,1H3;3*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine trihydrochloride”, have been reported . The molecular weight of this compound is 365.53 .科学的研究の応用
Selective Amination and Catalysis
Selective amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, has been achieved using a palladium-Xantphos complex, demonstrating high yield and excellent chemoselectivity. This process primarily yields 5-amino-2-chloropyridine, showcasing the potential of this compound in catalysis and organic synthesis applications (Ji, Li, & Bunnelle, 2003).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including those involving pyrrolidine structures, play a critical role in the synthesis of biologically important molecules such as heme and chlorophyll. The synthesis of these derivatives often involves condensation reactions of amines with carbonyl-containing compounds, highlighting the fundamental role of pyrrolidine derivatives in organic chemistry and biological applications (Anderson & Liu, 2000).
Fluorescence and Material Science
Research into pyridinecarbonitriles with amino acid functions has uncovered their fluorescence properties. This includes the synthesis of various derivatives through reactions involving 2-bromo-3-pyridinecarbonitriles, indicating the relevance of such structures in developing materials with specific optical properties (Girgis, Kalmouch, & Hosni, 2004).
Synthesis of Novel Compounds
The synthesis of novel derivatives from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, treated with various reagents, has led to new chemical entities such as 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. Such advancements demonstrate the compound's utility in exploring new chemical spaces and potential pharmaceutical applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antibacterial Activity Studies
Studies on 4-pyrrolidin-3-cyanopyridine derivatives have revealed their antimicrobial potential. Through various synthetic pathways, new cyanopyridine derivatives have been evaluated for their activity against a range of bacterial strains, indicating the potential of such compounds in the development of new antibacterial agents (Bogdanowicz et al., 2013).
特性
IUPAC Name |
5-bromo-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCSWYCHXVBTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)

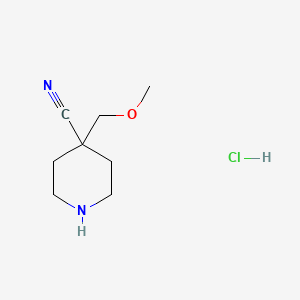
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
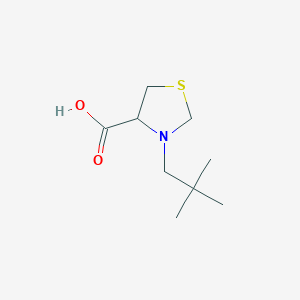
![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)
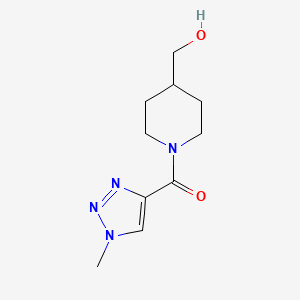
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)
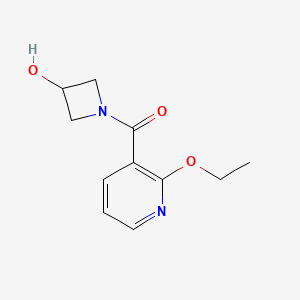
![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)
